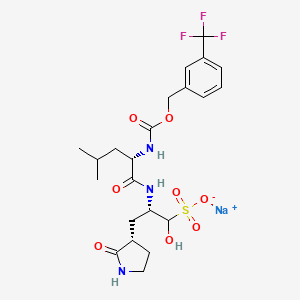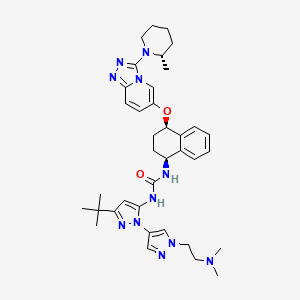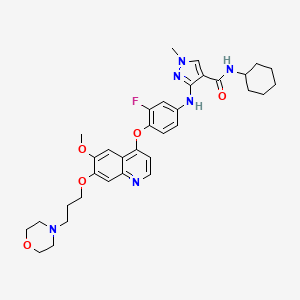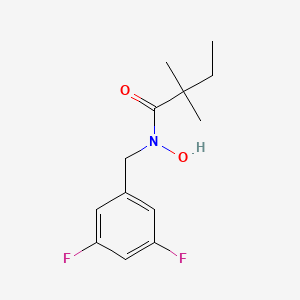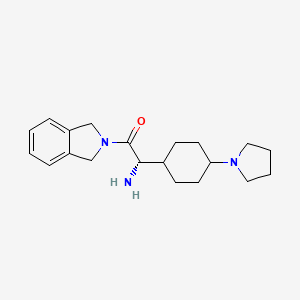
Inducer of cell death-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ICeD-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Isoindoline Ring: The initial step involves the formation of the isoindoline ring structure, which is a crucial component of ICeD-2.
Cyclohexyl Group Introduction:
Pyrrolidine Ring Addition: The final step includes the addition of the pyrrolidine ring to complete the structure of ICeD-2.
Chemical Reactions Analysis
ICeD-2 undergoes several types of chemical reactions, including:
Oxidation: ICeD-2 can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its biological activity.
Substitution: ICeD-2 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ICeD-2 has several scientific research applications, including:
Mechanism of Action
ICeD-2 exerts its effects by inhibiting dipeptidyl peptidase 9 (DPP9), which leads to the activation of the CARD8 inflammasome . This activation triggers pyroptosis, a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of inflammatory cytokines . The molecular targets involved in this pathway include DPP9 and CARD8, which play critical roles in regulating cell death and inflammation .
Comparison with Similar Compounds
ICeD-2 can be compared with other similar compounds, such as:
ICeD-1: Another inducer of cell death that also targets DPP9 and activates the CARD8 inflammasome.
DPP8 Inhibitors: Compounds that inhibit dipeptidyl peptidase 8 (DPP8) and have similar effects on cell death and inflammation.
NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors): These compounds, like efavirenz, can synergize with ICeD-2 to enhance its efficacy in killing HIV-1 infected cells.
ICeD-2 is unique due to its high selectivity for DPP9 and its potent ability to induce pyroptosis in HIV-1 infected cells .
Properties
Molecular Formula |
C20H29N3O |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2S)-2-amino-1-(1,3-dihydroisoindol-2-yl)-2-(4-pyrrolidin-1-ylcyclohexyl)ethanone |
InChI |
InChI=1S/C20H29N3O/c21-19(15-7-9-18(10-8-15)22-11-3-4-12-22)20(24)23-13-16-5-1-2-6-17(16)14-23/h1-2,5-6,15,18-19H,3-4,7-14,21H2/t15?,18?,19-/m0/s1 |
InChI Key |
SYXDQNGJEXFDND-PPSBMQLTSA-N |
Isomeric SMILES |
C1CCN(C1)C2CCC(CC2)[C@@H](C(=O)N3CC4=CC=CC=C4C3)N |
Canonical SMILES |
C1CCN(C1)C2CCC(CC2)C(C(=O)N3CC4=CC=CC=C4C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol](/img/structure/B10830911.png)
![4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-N-[1-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10830917.png)
![(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide](/img/structure/B10830920.png)
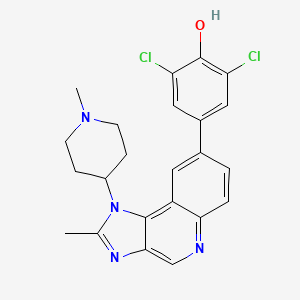
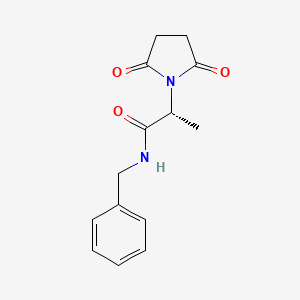
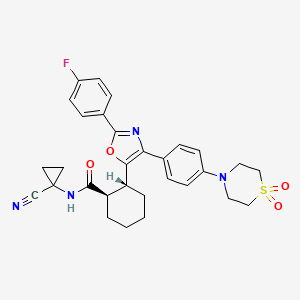

![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B10830965.png)

![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)
